molecular formula C16H12ClFOS B13096670 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13096670
M. Wt: 306.8 g/mol
InChI Key: PBUAJDLITPOSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common route starts with the preparation of 2-chloro-4-fluoroacetophenone, which is then subjected to a Claisen-Schmidt condensation with thiobenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 4-[3-(2-Chloro-4-fluorophenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s lipophilicity and binding affinity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.

    4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiophenol: Similar structure but with a thiophenol group instead of a thiobenzaldehyde group.

Uniqueness

4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and the 2-chloro-4-fluorophenyl groups

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

4-[3-(2-chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-15-9-13(18)6-7-14(15)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

PBUAJDLITPOSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.